4-Bromo-2-(4-methylphenoxy)benzaldehyde
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Overview
Description
4-Bromo-2-(4-methylphenoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom and a p-tolyloxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-methylphenoxy)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with p-tolyl alcohol in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where 4-bromobenzaldehyde reacts with p-tolylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products
Oxidation: 4-Bromo-2-(p-tolyloxy)benzoic acid.
Reduction: 4-Bromo-2-(p-tolyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(4-methylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-methylphenoxy)benzaldehyde depends on its specific application. In general, the compound can interact with biological targets through its aldehyde group, which can form covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The bromine atom and p-tolyloxy group can also influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Lacks the p-tolyloxy group, making it less versatile in certain synthetic applications.
2-Bromo-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of a p-tolyloxy group, which can lead to different reactivity and applications.
4-Bromo-2-methoxybenzaldehyde: Contains a methoxy group, which can influence its chemical properties and reactivity.
Uniqueness
4-Bromo-2-(4-methylphenoxy)benzaldehyde is unique due to the presence of both a bromine atom and a p-tolyloxy group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds .
Biological Activity
4-Bromo-2-(4-methylphenoxy)benzaldehyde is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H13BrO
- Molecular Weight : 285.16 g/mol
- CAS Number : 22532-62-3
The presence of the bromine atom and the phenoxy group contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antidiabetic Effects : Some derivatives have shown significant hypoglycemic activity comparable to established antidiabetic drugs like pioglitazone. This is often linked to their ability to activate PPARγ, a receptor involved in glucose metabolism .
- Anticancer Properties : Compounds with similar structures have been investigated for their potential to inhibit tumor growth by targeting pathways such as thioredoxin reductase (TrxR), which is essential for cancer cell proliferation .
- PPARγ Activation : The activation of PPARγ by certain derivatives leads to improved insulin sensitivity and lipid metabolism, making these compounds promising candidates for diabetes treatment .
- Inhibition of TrxR : Inhibition of thioredoxin reductase disrupts the redox balance in cancer cells, leading to increased oxidative stress and apoptosis. This mechanism has been observed in several related compounds .
Case Studies
- Hypoglycemic Activity :
- Anticancer Activity :
Data Summary Table
Properties
IUPAC Name |
4-bromo-2-(4-methylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10-2-6-13(7-3-10)17-14-8-12(15)5-4-11(14)9-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGWWERYDYFJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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